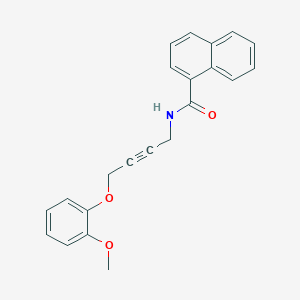

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-1-naphthamide

Description

Properties

IUPAC Name |

N-[4-(2-methoxyphenoxy)but-2-ynyl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO3/c1-25-20-13-4-5-14-21(20)26-16-7-6-15-23-22(24)19-12-8-10-17-9-2-3-11-18(17)19/h2-5,8-14H,15-16H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMLWFNTWTJXNDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC#CCNC(=O)C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-1-naphthamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-1-naphthamide can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

Therapeutic Applications

The compound has been identified as a promising candidate for the development of novel kinase inhibitors. Kinases play a crucial role in numerous cellular processes, and their dysregulation is often implicated in various diseases, including cancer and autoimmune disorders. The specific kinases targeted by N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-1-naphthamide include:

- Spleen Tyrosine Kinase (SYK) : Inhibition of SYK has implications for treating autoimmune diseases and certain cancers.

- Leucine-rich repeat kinase 2 (LRRK2) : Targeting LRRK2 is significant for neurodegenerative diseases like Parkinson's disease.

- Myosin Light Chain Kinase (MYLK) : Inhibition may be beneficial in managing cardiovascular diseases and smooth muscle-related conditions.

These therapeutic targets suggest a broad spectrum of applications ranging from oncology to neurodegenerative disease management .

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

Mechanism of Action

The mechanism of action of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-1-naphthamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares structural motifs with several analogs (Table 1):

Table 1: Structural Comparison of N-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-1-naphthamide and Analogs

- Target vs. Compound 4 (): Both retain the 1-naphthamide core, but Compound 4 replaces the methoxyphenoxy-alkyne chain with a thiazolo-pyridinyl-phenyl group. This substitution likely alters target selectivity, as thiazolo-pyridinyl is a rigid heterocycle that enhances π-π stacking in receptor binding .

- Target vs. 10-C10 (): The latter incorporates a tetrahydroacridinium moiety and a quaternary ammonium group, suggesting cholinesterase inhibition activity.

- Target vs. Benzenesulfonamide (): The sulfonamide derivative shares the 2-methoxyphenoxy group but uses a bipyrimidinyl scaffold. This highlights the versatility of methoxyphenoxy in optimizing pharmacokinetics across diverse scaffolds .

Challenges and Opportunities

- Synthetic Complexity: The alkyne spacer in the target compound introduces steric challenges, as seen in the 10% yield for 10-C10 . Patent-derived methods () could address this.

- Bioactivity Gaps: Unlike 10-C10, the target compound’s uncharged structure may favor CNS penetration but reduce cholinesterase affinity. Comparative molecular docking studies are needed to confirm this hypothesis.

Biological Activity

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-1-naphthamide, with the CAS number 1421517-04-5, is a compound that has attracted considerable attention in various fields of scientific research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The compound is characterized by a naphthamide core linked to a but-2-yn-1-yl group with a methoxyphenoxy substitution. This unique structure is thought to contribute to its biological activity. The molecular formula is , and its IUPAC name is N-[4-(2-methoxyphenoxy)but-2-ynyl]naphthalene-1-carboxamide.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may modulate the activity of various enzymes and receptors, influencing cellular processes such as proliferation, apoptosis, and signal transduction.

Potential Targets:

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It could interact with cellular receptors, altering their function and downstream signaling pathways.

Biological Activities

Research has highlighted several biological activities associated with this compound:

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties against various pathogens. For instance, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria are crucial for determining its efficacy.

Antiproliferative Effects

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values indicate its potency in reducing cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 226 |

| A549 | 242.52 |

Research Findings

A variety of studies have been conducted to explore the biological activities and mechanisms of action of this compound:

- Antimicrobial Studies : Research published in recent years has focused on the antimicrobial properties of this compound, showcasing its effectiveness against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). In silico studies suggest that it may interact with bacterial regulatory proteins, enhancing its therapeutic potential against infections .

- Cancer Research : Investigations into the antiproliferative effects have revealed that the compound can induce apoptosis in cancer cells through various pathways, including oxidative stress and cell cycle arrest . The ability to target multiple pathways makes it a candidate for further development in cancer therapeutics.

- Mechanistic Insights : Advanced studies utilizing molecular docking techniques have provided insights into how this compound binds to target proteins at the molecular level, which is essential for understanding its efficacy and optimizing its structure for enhanced activity .

Case Studies

Several case studies exemplify the potential applications of this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity against a panel of bacterial strains, demonstrating a strong correlation between structural modifications and increased potency. The compound was effective at low concentrations, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Line Testing

In vitro assays on HeLa and A549 cells showed that treatment with this compound resulted in significant reductions in cell viability compared to controls. Further analysis indicated that the compound induced apoptosis through mitochondrial pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.